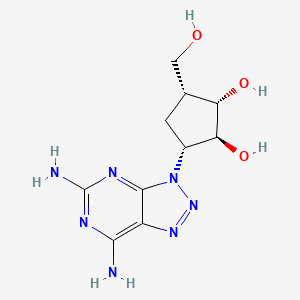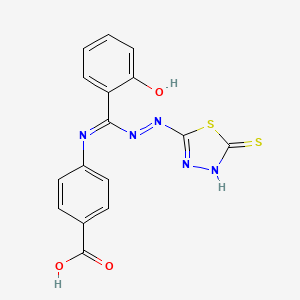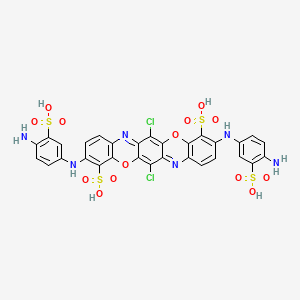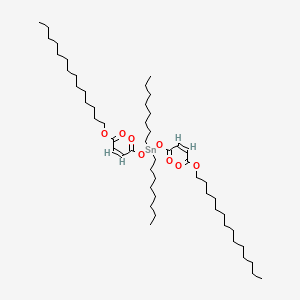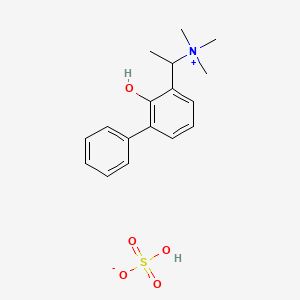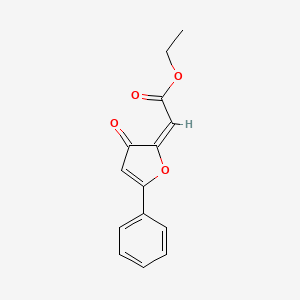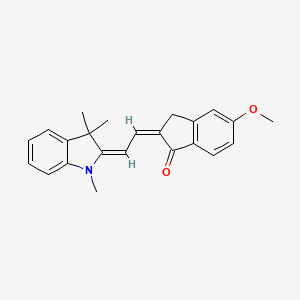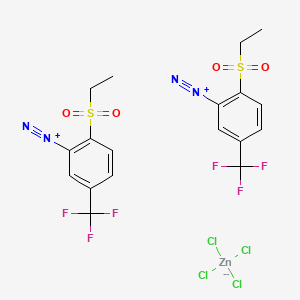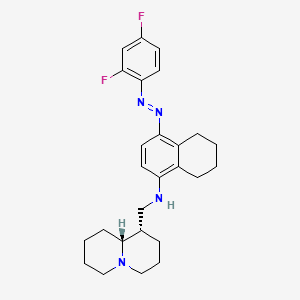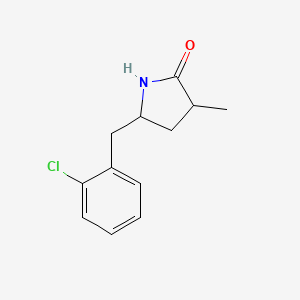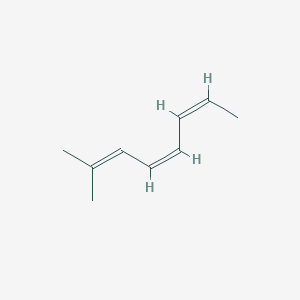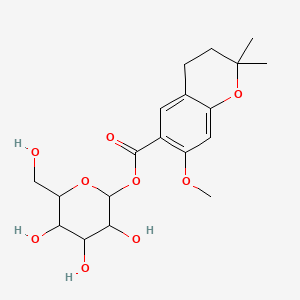
9-cis-3-Dehydroretinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis-3-Dehydroretinal is a derivative of vitamin A and a type of retinoid. It is a chromophore, which means it is a molecule that can absorb light and is essential for vision in many organisms. This compound is particularly significant in the study of visual pigments and photoreceptor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-3-Dehydroretinal typically involves the isomerization of all-trans-retinal to 9-cis-retinal, followed by dehydrogenation. One method involves the use of natural dihydroflavins or phosphatidylethanolamines to catalyze the isomerization through the formation of Schiff bases . The pigments are then extracted using detergents like dodecyl β-D-maltoside in a buffered solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up for mass production. This would include the use of large-scale reactors and purification systems to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-cis-3-Dehydroretinal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acids.
Reduction: It can be reduced to form retinols.
Isomerization: It can isomerize between different cis and trans forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Isomerization catalysts: Such as dihydroflavins or phosphatidylethanolamines.
Major Products
The major products formed from these reactions include various isomers of retinal, retinoic acids, and retinols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-cis-3-Dehydroretinal has several scientific research applications:
Chemistry: It is used to study the properties of chromophores and their interactions with proteins.
Industry: It is used in the production of supplements and pharmaceuticals related to vision and eye health.
Mechanism of Action
9-cis-3-Dehydroretinal functions as a chromophore by binding to opsin proteins in photoreceptor cells. Upon absorption of light, it undergoes a conformational change from the 11-cis to the all-trans form, which activates the opsin and triggers a signal transduction pathway that ultimately results in visual perception . This process involves the interaction with G-protein coupled receptors and the activation of downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
11-cis-Retinal: Another chromophore used in visual systems, but with different absorption properties.
All-trans-Retinal: The isomerized form of 11-cis-retinal, involved in the visual cycle.
9-cis-Retinoic Acid: A derivative of 9-cis-retinal, used in various biological processes.
Uniqueness
9-cis-3-Dehydroretinal is unique due to its specific absorption properties and its role in certain visual systems, such as the pineal organ of lampreys . Its ability to isomerize and participate in various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
41553-65-5 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ |
InChI Key |
QHNVWXUULMZJKD-MKOSUFFBSA-N |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


